molecular formula C13H20N4O B13325640 5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one

5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B13325640
M. Wt: 248.32 g/mol
InChI Key: NJDDBTUQACAWQK-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[55]undecan-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrazole derivative with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one is unique due to its specific combination of the spirocyclic structure and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C13H20N4O/c1-17-11(2-5-16-17)10-9-15-12(18)8-13(10)3-6-14-7-4-13/h2,5,10,14H,3-4,6-9H2,1H3,(H,15,18)

InChI Key

NJDDBTUQACAWQK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CNC(=O)CC23CCNCC3

Origin of Product

United States

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